molecular formula C6H8ClNO3S B13213601 (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride

(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride

Cat. No.: B13213601
M. Wt: 209.65 g/mol
InChI Key: PRRXZNUTOGHOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of dimethyl-1,3-oxazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines can form sulfonamide derivatives, while reactions with alcohols can form sulfonate esters .

Scientific Research Applications

(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride involves the formation of a reactive intermediate that can interact with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .

Properties

Molecular Formula

C6H8ClNO3S

Molecular Weight

209.65 g/mol

IUPAC Name

(2,4-dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H8ClNO3S/c1-4-6(3-12(7,9)10)11-5(2)8-4/h3H2,1-2H3

InChI Key

PRRXZNUTOGHOQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.